molecular formula C18H15N5OS B10930268 4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10930268
M. Wt: 349.4 g/mol
InChI Key: FFVQMYAGSHUJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a naphthalene ring, a pyrazole ring, and a thiadiazole ring. This structural arrangement imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

4-methyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C18H15N5OS/c1-12-17(25-22-21-12)18(24)20-15-9-19-23(11-15)10-14-7-4-6-13-5-2-3-8-16(13)14/h2-9,11H,10H2,1H3,(H,20,24)

InChI Key

FFVQMYAGSHUJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.